
disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The sulfonation of the amino acid can be carried out using sulfur trioxide-pyridine complex in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate undergoes several types of chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to fluorenone under specific conditions.
Reduction: The sulfonate group can be reduced to a sulfide under reducing conditions.
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Sulfide derivatives.
Substitution: Free amino acids after Fmoc removal.
Wissenschaftliche Forschungsanwendungen
Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis, allowing for the selective deprotection of amino groups.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate involves the protection of the amino group by the Fmoc group. This protection prevents unwanted reactions during peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium;(2S)-2-(tert-butoxycarbonylamino)-3-sulfonatopropanoate: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Disodium;(2S)-2-(benzyloxycarbonylamino)-3-sulfonatopropanoate: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Fmoc.
Uniqueness
Disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate is unique due to the stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .
Eigenschaften
Molekularformel |
C18H15NNa2O7S |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
disodium;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate |
InChI |
InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m1../s1 |
InChI-Schlüssel |
YVJDMFNWKCNZAT-GGMCWBHBSA-L |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)
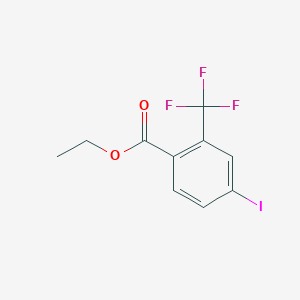
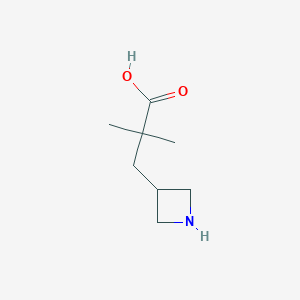

![methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
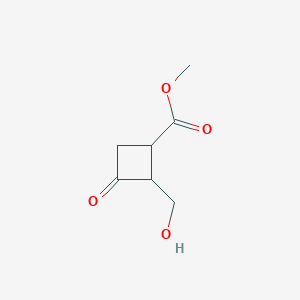
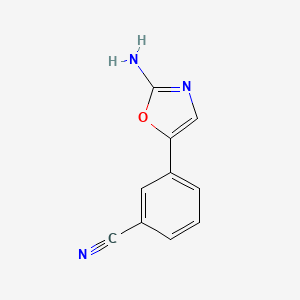
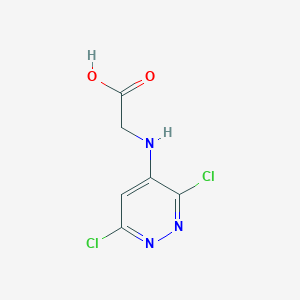
![1-[1-(1H-imidazol-2-yl)propyl]piperazine](/img/structure/B13014506.png)
![tert-butyl (1S,2S,5R)-6,6-dichloro-2-(hydroxymethyl)-4-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13014510.png)
![tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13014528.png)


